molecular formula C17H24N2O4S B2911660 N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide CAS No. 1448122-02-8

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2911660
CAS No.: 1448122-02-8
M. Wt: 352.45
InChI Key: CVYHINJTBQXBBF-UHFFFAOYSA-N
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Description

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a synthetic benzamide derivative supplied for early-stage research and development. This compound features a complex molecular structure that incorporates a pyrrolidine ring with a tert-butylsulfonyl group, linked to a benzamide moiety. The benzamide functional group is a significant pharmacophore in medicinal chemistry, known for its presence in compounds that exhibit a wide range of biological activities. Researchers investigating the hedgehog (Hh) signaling pathway may find this compound of interest, as structurally related benzamide compounds have been identified as inhibitors of the Smoothened (Smo) receptor, a key component in this pathway . The tert-butylsulfonyl group may influence the compound's physicochemical properties, such as its solubility and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-17(2,3)24(22,23)14-9-10-19(12-14)15(20)11-18-16(21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYHINJTBQXBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using reagents like tert-butylsulfonyl chloride in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the sulfonylated pyrrolidine with benzamide through an amide bond formation reaction, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions often require a base and are performed in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Activity: The tert-butylsulfonyl group in the target compound likely enhances steric bulk and metabolic stability compared to smaller groups like benzylamino () or nitrobenzylidene (). This feature may improve pharmacokinetics in vivo . PF-04136309 () shares a pyrrolidine-benzamide core but replaces tert-butylsulfonyl with a pyrimidine-pyridylcyclohexyl group, enabling CCR2 antagonism. This highlights how pyrrolidine modifications dictate target selectivity.

Pharmacological Diversity: Antimicrobial vs. Anticancer Activity: Azetidinone derivatives () and thiazolidinones () demonstrate that minor structural changes (e.g., chloro substituents vs. nitro groups) shift activity from antimicrobial to anticancer applications. Benzamide Scaffold Versatility: The benzamide moiety serves as a common platform for diverse biological targets, including chemokine receptors (CCR2), bacterial enzymes, and cancer cell pathways .

Pharmacological and QSAR Insights

  • QSAR Trends : Topological parameters (e.g., Kier’s α shape index) and electronic descriptors (HOMO energy) govern antimicrobial activity in related compounds (). These factors likely influence the target compound’s interactions with bacterial membranes or enzymes .
  • Anticancer Potential: While the target compound lacks direct data, azetidinone derivatives () and PF-04136309 () suggest that pyrrolidine-benzamide hybrids could inhibit cancer cell proliferation via kinase or receptor modulation.

Biological Activity

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, highlighting relevant findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a pyrrolidine ring substituted with a tert-butylsulfonyl group, linked to a benzamide moiety through a 2-oxoethyl chain. The chemical structure is crucial for understanding its interaction with biological targets.

Research indicates that compounds related to this compound exhibit various mechanisms of action, particularly in the context of pancreatic β-cell protection against endoplasmic reticulum (ER) stress. This is significant in the study of diabetes, where ER stress contributes to β-cell dysfunction and death.

Key Findings:

  • β-cell Protective Activity : Studies have shown that certain analogs of benzamide derivatives can protect pancreatic β-cells from ER stress-induced apoptosis. For instance, a related compound demonstrated maximal activity at 100% with an EC50 value of 0.1 ± 0.01 μM when tested against thapsigargin-induced cell stress .
  • Structure-Activity Relationship (SAR) : The substitution patterns on the benzamide scaffold influence biological activity significantly. Modifications such as introducing different amino acid residues have been explored to enhance potency and solubility .

Biological Activity Data

The following table summarizes the biological activity data for this compound and its analogs:

Compound NameMaximal Activity (%)EC50 (μM)Notes
This compoundTBDTBDUnder investigation
WO5m (analog)1000.1 ± 0.01High potency against ER stress
5a (glycine derivative)4518.6 ± 4Moderate activity observed

Case Study 1: ER Stress Protection

A study focused on evaluating the protective effects of various benzamide derivatives on INS-1 pancreatic β-cells subjected to ER stress. The results indicated that specific modifications to the structure enhanced protective effects significantly compared to baseline controls.

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor potential of similar compounds, revealing that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a broader therapeutic application beyond diabetes management.

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